7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
Description
Properties
CAS No. |
16081-48-4 |
|---|---|
Molecular Formula |
C8H9BrClNO2 |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H |
InChI Key |
AKWJMPXYCOKBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination of 2,3-Dihydro-1,4-Benzodioxin-5-Amine
This method involves direct bromination of the parent amine. Key considerations include the choice of brominating agent, solvent system, and temperature to ensure regioselectivity at the 7-position.
Representative Protocol :
-
Substrate : 2,3-Dihydro-1,4-benzodioxin-5-amine (1.0 equiv)
-
Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)
-
Solvent : Dichloromethane (DCM) at 0°C
-
Catalyst : FeCl₃ (0.05 equiv)
-
Reaction Time : 12 hours
-
Workup : Quench with NaHCO₃, extract with DCM, dry over MgSO₄
Challenges :
-
Competing bromination at adjacent positions (e.g., 6- or 8-positions) necessitates careful stoichiometric control.
-
Over-bromination can occur if excess NBS is used.
Nitro Reduction Pathway
An alternative route involves bromination followed by nitro group reduction:
Step 1: Nitration of 2,3-Dihydro-1,4-Benzodioxin
-
Reagents : HNO₃/H₂SO₄ (1:3 v/v) at 50°C
-
Product : 5-Nitro-2,3-dihydro-1,4-benzodioxin (89% yield)
Step 2: Regioselective Bromination
-
Brominating Agent : Br₂ (1.05 equiv) in acetic acid
-
Temperature : 40°C, 6 hours
-
Product : 7-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxin (74% yield)
Step 3: Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C
-
Product : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine (82% yield)
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt enhances stability and solubility. The process typically involves:
Protocol :
-
Free Base : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine (1.0 equiv)
-
Acid : HCl gas bubbled into anhydrous diethyl ether
-
Temperature : 0–5°C (to prevent decomposition)
-
Precipitation : Salt forms as a white crystalline solid
-
Yield : 95–98%
Analytical Characterization
Critical quality control parameters for the hydrochloride salt include:
| Parameter | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | DSC | 198–202°C |
| Purity (HPLC) | Reverse-phase HPLC | ≥99.0% |
| Water Content | Karl Fischer | ≤0.5% w/w |
| Residual Solvents | GC-MS | <500 ppm (ether, DCM) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination (NBS) | 62 | 98 | Moderate | High |
| Nitro Reduction Pathway | 82 | 99 | High | Moderate |
Key Observations :
-
The nitro reduction pathway offers superior yield and scalability but requires additional steps.
-
Direct bromination is cost-effective but less regioselective.
Industrial-Scale Considerations
For bulk production, the nitro reduction pathway is preferred due to:
-
Reproducibility : Consistent regioselectivity across batches.
-
Purification Simplicity : Crystalline intermediates facilitate isolation.
-
Regulatory Compliance : Lower residual solvent risks compared to halogenated solvents in direct bromination.
Emerging Methodologies
Recent advances explore enzymatic bromination and flow chemistry to improve efficiency:
-
Enzymatic Bromination : Haloperoxidases achieve 80% yield with water as a solvent, reducing environmental impact.
-
Continuous Flow Systems : Reduce reaction times from hours to minutes via precise temperature and stoichiometry control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups:
-
Step 1 : React with 4-methylbenzenesulfonyl chloride in 10% Na₂CO₃ (pH 9–10) to form sulfonamide intermediates.
-
Step 2 : Treat with 2-bromo-N-(substituted-phenyl)acetamides in DMF/LiH to yield acetamide derivatives.
Redox Reactions
The benzodioxin core and substituents participate in oxidation and reduction processes:
Coupling Reactions
The amine group facilitates coupling with electrophilic partners, enabling complex heterocycle synthesis:
Stability and Side Reactions
Scientific Research Applications
Chemical Applications
1. Synthetic Intermediate
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including substitution reactions where the bromine atom can be replaced by other functional groups.
2. Reaction Mechanisms
The compound undergoes several types of chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives depending on the reagents used.
Biological Applications
1. Antibacterial and Antifungal Properties
Research indicates that 7-bromo-2,3-dihydro-1,4-benzodioxin derivatives exhibit potential antibacterial and antifungal activities. These properties make them candidates for further investigation in the development of new antimicrobial agents .
2. Enzyme Inhibition Studies
Studies have highlighted the compound's role in inhibiting enzymes relevant to diseases such as Alzheimer’s disease (AD). Compounds derived from 7-bromo-2,3-dihydro-1,4-benzodioxin have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical targets in AD treatment .
Medicinal Applications
1. Therapeutic Potential
The compound has been investigated for its therapeutic properties against various diseases. Notably, it is being studied as a potential treatment for Hsp90 inhibitor-sensitive conditions such as certain cancers and fibrogenetic disorders . The mechanism of action involves interaction with specific molecular targets, which may lead to significant biological effects.
2. Anti-Cancer Activity
Research has suggested that derivatives of this compound possess broad-spectrum antitumor activity. For instance, sulfonamide derivatives synthesized from 7-bromo-2,3-dihydro-1,4-benzodioxin have shown promising results in inhibiting tumor cell proliferation compared to conventional anticancer drugs .
Comparative Analysis of Related Compounds
| Compound | Application | Mechanism of Action | Therapeutic Use |
|---|---|---|---|
| This compound | Antibacterial, antifungal | Enzyme inhibition | Alzheimer's disease |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Anti-proliferative | Enzyme inhibition | Cancer treatment |
| Sulfonamide derivatives | Antitumor | Cytotoxic effects | Broad-spectrum anti-cancer activity |
Mechanism of Action
The mechanism by which 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
- CAS Number : 297757-46-1
- Molecular Formula: C₈H₈BrNO₂·HCl
- Molecular Weight : 266.52 g/mol
- Structural Features : The compound consists of a benzodioxin core (a fused benzene ring with two oxygen atoms in a 1,4-dioxane configuration), substituted with a bromine atom at position 7 and an amine group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Comparison with Structural Analogs
Benzodioxin and Benzodithiazine Derivatives
The target compound shares structural similarities with benzodithiazine derivatives () and other halogenated benzodioxins (). Key differences lie in substituent patterns and pharmacological effects:
Structural Insights :
- Halogen Effects : Bromine at position 7 in the target compound enhances steric bulk and electron-withdrawing properties compared to chlorine or methoxy groups in analogs. This may influence receptor binding kinetics .
- Salt Forms: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like those in , which lack salt forms .
Pharmacological Analogs: 5-HT₁A Receptor Antagonists
The target compound is structurally related to clinically relevant 5-HT₁A antagonists, though differences in core structures and substituents dictate distinct therapeutic profiles:
Functional Insights :
- Piperazine Linkage : Lecozotan’s piperazine moiety (absent in the target compound) enhances binding to 5-HT₁A receptors, demonstrating how extended side chains improve receptor affinity .
- Bromine vs. Methoxy : The bromine in the target compound may confer greater metabolic stability compared to WB 4101’s methoxy groups, which are prone to demethylation .
Pricing and Availability
Biological Activity
7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, particularly in the realm of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉BrClNO₂
- Molecular Weight : 266.52 g/mol
- CAS Number : 16081-48-4
- InChI Key : BDVLYXMTGKQUPL-UHFFFAOYSA-N
The compound has been studied for its potential role as an inhibitor of various protein kinases, particularly DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). DYRK1A is implicated in several cellular processes, including cell proliferation and differentiation. Inhibition of this kinase can lead to significant therapeutic effects in oncological settings.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits notable inhibitory activity against DYRK1A. For instance:
| Compound | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| This compound | 0.090 | DYRK1A |
| Harmine (positive control) | 0.028 | DYRK1A |
These results indicate that the compound's structure allows it to effectively compete with ATP for binding at the active site of the kinase, thereby inhibiting its function .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| Huh7 | <10 | Significant reduction in viability |
| Caco2 | <8 | Strong antitumor activity |
| MDA-MB 231 | >10 | Limited effect observed |
| HCT116 | <6 | Effective against colorectal carcinoma |
The compound showed promising results particularly against hepatocellular carcinoma (Huh7) and colorectal adenocarcinoma (Caco2), suggesting its potential as an anticancer agent .
Case Studies
In a study focused on the synthesis and evaluation of related compounds, derivatives of 7-bromo-2,3-dihydro-1,4-benzodioxin were tested for their kinase inhibition properties. The study highlighted that modifications to the benzodioxin structure could enhance or diminish inhibitory activity against DYRK1A and other kinases.
One notable case involved a derivative that maintained a sub-micromolar IC₅₀ value against DYRK1A while showing reduced toxicity profiles in preliminary animal studies. This suggests that structural optimization can lead to more effective and safer therapeutic agents derived from the parent compound .
Q & A
Q. What are the optimal synthetic routes for 7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride, and how can yield be maximized?
- Methodological Answer : Synthetic optimization requires factorial design to assess variables (e.g., temperature, solvent polarity, catalyst loading). For brominated benzodioxin derivatives, coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution are common . Orthogonal experimental design (e.g., Taguchi methods) can systematically optimize conditions while minimizing trials . Post-synthesis, HPLC or GC-MS validates purity (>95% threshold recommended for academic studies) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
- X-ray crystallography for absolute configuration validation (if crystalline).
- HPLC-UV/HRMS for purity assessment (retention time alignment with standards) .
Cross-referencing with computational NMR chemical shift predictions (DFT calculations) enhances reliability .
Q. What are the standard protocols for solubility and stability testing under varying pH/temperature?
- Methodological Answer : Conduct kinetic solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy. Accelerated stability studies (40–60°C, 75% RH) over 1–4 weeks, with LC-MS monitoring for degradation byproducts. Statistical regression models (e.g., Arrhenius plots) predict shelf-life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Combine experimental kinetics (stopped-flow UV-Vis) with computational reaction path searches (density functional theory, DFT). ICReDD’s workflow integrates quantum chemical calculations to map transition states and intermediates, narrowing experimental conditions . Isotopic labeling (e.g., ²H/¹⁵N) can trace reaction pathways .
Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Employ:
- Implicit/Explicit Solvent Models in DFT to refine computational predictions.
- Dynamic NMR to detect rotational barriers or tautomerism .
Cross-validate with alternative techniques (e.g., IR/Raman for functional groups) .
Q. How can AI-driven platforms enhance reaction optimization or property prediction for this compound?
- Methodological Answer : Implement COMSOL Multiphysics or similar tools for virtual screening of reaction parameters (e.g., solvent selection, catalyst efficiency). Machine learning models trained on brominated heterocycle datasets predict physicochemical properties (logP, pKa) . Autonomous laboratories enable real-time feedback loops between simulation and experimentation .
Data Integration & Experimental Design
Q. What factorial design approaches are suitable for multi-objective optimization (e.g., yield vs. purity)?
Q. How can researchers design experiments to validate hypothesized biological or catalytic applications?
- Methodological Answer : For bioactivity studies:
- Dose-response assays (IC50/EC50 determination) with controls for false positives.
- Molecular docking (AutoDock Vina) to predict target binding.
For catalysis: Operando spectroscopy (e.g., in situ FTIR) tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
